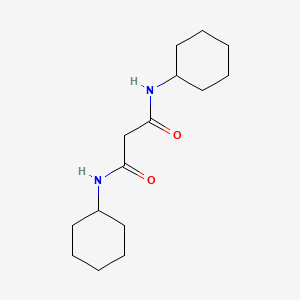

N,N'-ジシクロヘキシルプロパンジアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Propanediamide, N,N'-dicyclohexyl- is a useful research compound. Its molecular formula is C15H26N2O2 and its molecular weight is 266.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality Propanediamide, N,N'-dicyclohexyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanediamide, N,N'-dicyclohexyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

アイソタクチックポリプロピレン(iPP)中の核剤

N,N'-ジシクロヘキシルプロパンジアミドは、アイソタクチックポリプロピレン(iPP)の結晶構造の操作における汎用性の高い核剤であることが判明しました . 核剤の適用は、iPPの結晶構造を操作するための最も工業的に適用されている方法です . N,N'-ジシクロヘキシルプロパンジアミドは、部分的に可溶性であるため、分散性の観点から有利です .

iPPの結晶構造への影響

この化合物は、iPPの結晶構造に影響を与えることが判明しました . 研究された化合物のほとんどは、中程度の核形成効率を持っていますが、それらの存在下では非常に興味深い樹状構造が開発されます . それらのうちの2つは、非選択的β核剤であることが証明されており、衝撃抵抗の顕著な改善と不透明度の向上をもたらします .

iPP用のβ核剤

N,N'-ジシクロヘキシルプロパンジアミドは、アイソタクチックポリプロピレン(iPP)用の新しいβ核剤であることが判明しました . iPP試料中のβ形の最大割合は、0.05%のN,N'-ジシクロヘキシルプロパンジアミドを添加すると79.1%でした .

iPPの形態への影響

この化合物は、iPPの形態に影響を与えることが判明しました . 偏光顕微鏡法は、iPPの形態に対する新規添加剤の効果を研究するために適用されました .

iPPの機械的特性の向上

この化合物は、iPPの機械的特性を向上させることが判明しました . 引張試験は、主な機械的特性を特徴付けるために実施されました .

iPPの光学特性の向上

この化合物は、iPPの光学特性を向上させることが判明しました . 標準的なヘイズ測定は、光学特性を特徴付けるために実施されました .

作用機序

Target of Action

N,N’-Dicyclohexylpropanediamide, also known as N1,N3-Dicyclohexylmalonamide, N,N’-Dicyclohexyl-malonamide, or Propanediamide, N,N’-dicyclohexyl-, is primarily used in the synthesis of peptides . The primary targets of this compound are carboxylic acids and amines involved in peptide bond formation .

Mode of Action

The compound acts as a coupling agent, facilitating the formation of amide bonds between carboxylic acids and amines . This is a crucial step in peptide synthesis. The compound’s interaction with its targets results in the formation of amides from carboxylic acids and amines .

Biochemical Pathways

The compound plays a significant role in the biochemical pathway of peptide synthesis . By facilitating the formation of amide bonds, it influences the downstream effects of protein synthesis and function.

Pharmacokinetics

Like most drugs, its pharmacokinetic properties would depend on its ability to pass through membranes via simple diffusion

Result of Action

The molecular and cellular effects of N,N’-Dicyclohexylpropanediamide’s action primarily involve the formation of peptide bonds, which are crucial for protein synthesis . This can have significant implications in biological systems, particularly in processes that rely on protein function.

Action Environment

The action, efficacy, and stability of N,N’-Dicyclohexylpropanediamide can be influenced by various environmental factors. For instance, the compound is highly soluble in dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide, but insoluble in water . This suggests that the compound’s action may be influenced by the solvent environment. Additionally, the compound’s low melting point allows it to be melted for easy handling .

特性

IUPAC Name |

N,N'-dicyclohexylpropanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2/c18-14(16-12-7-3-1-4-8-12)11-15(19)17-13-9-5-2-6-10-13/h12-13H,1-11H2,(H,16,18)(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWDZKXTXQFQKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC(=O)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145269 |

Source

|

| Record name | Propanediamide, N,N'-dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10256-00-5 |

Source

|

| Record name | Propanediamide, N,N'-dicyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010256005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanediamide, N,N'-dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes Propanediamide, N,N'-dicyclohexyl- a suitable extractant for actinides?

A1: Research indicates that Propanediamide, N,N'-dicyclohexyl- exhibits a strong affinity for various actinide ions, including Americium (III), Uranium (VI), Neptunium (IV and VI), and Plutonium (IV and VI) []. This affinity stems from its structure, featuring two amide groups capable of coordinating with metal ions. The presence of cyclohexyl groups contributes to its lipophilicity, facilitating extraction into organic solvents like phenyltrifluoromethylsulphone (PTMS) [].

Q2: How does the extraction efficiency of Propanediamide, N,N'-dicyclohexyl- vary with experimental conditions?

A2: Studies have shown that the extraction of actinides by Propanediamide, N,N'-dicyclohexyl- is influenced by several factors:

- Aqueous phase acidity: Extraction efficiency generally increases with increasing nitric acid concentration in the aqueous phase [].

- Metal ion oxidation state: The oxidation state of the actinide ion impacts its extractability. For instance, Propanediamide, N,N'-dicyclohexyl- exhibits a preference for higher oxidation states of Neptunium and Plutonium [].

- Ligand concentration: As expected, increasing the concentration of Propanediamide, N,N'-dicyclohexyl- in the organic phase generally leads to higher extraction efficiency [].

- Temperature: Temperature variation studies provide insights into the thermodynamics of the extraction process. For Propanediamide, N,N'-dicyclohexyl-, these studies have enabled the calculation of both the heat of extraction and the extraction constants for different actinides [].

Q3: Beyond actinide extraction, does Propanediamide, N,N'-dicyclohexyl- exhibit any other notable properties?

A3: Interestingly, Propanediamide, N,N'-dicyclohexyl- has also been investigated for its potential as an ionophore in ion-selective electrodes []. Research suggests that while structurally similar diamides show selectivity towards calcium ions, Propanediamide, N,N'-dicyclohexyl- exhibits nearly equal selectivity for both calcium and magnesium ions, while effectively rejecting sodium ions []. This characteristic makes it a promising candidate for applications such as water hardness measurements.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。